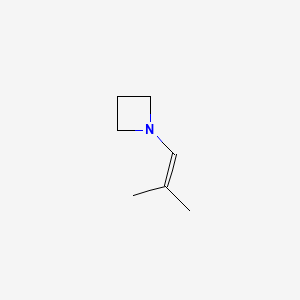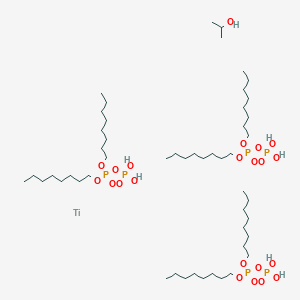
dioctyl phosphono phosphate;propan-2-ol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl phosphono phosphate;propan-2-ol;titanium, also known as titanium tris(dioctylphosphato)isopropoxide, is a chemical compound with the molecular formula C51H116O22P6Ti and a molecular weight of 1315.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl phosphono phosphate;propan-2-ol;titanium typically involves the reaction of titanium isopropoxide with dioctyl phosphono phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dioctyl phosphono phosphate;propan-2-ol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the dioctyl phosphono phosphate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes.
Scientific Research Applications
Dioctyl phosphono phosphate;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, including polymerization and carbonylation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme catalysis and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of dioctyl phosphono phosphate;propan-2-ol;titanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their structure and function. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dioctyl phosphono phosphate;propan-2-ol;titanium include:
- Tris(dioctyl phosphato-O’')(propan-2-olato)titanium
- Dioctyl hydrogen phosphate;propan-2-ol;titanium
Uniqueness
This compound is unique due to its specific combination of ligands and titanium center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C51H116O22P6Ti |
|---|---|
Molecular Weight |
1315.2 g/mol |
IUPAC Name |
dioctyl phosphono phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
InChI Key |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)
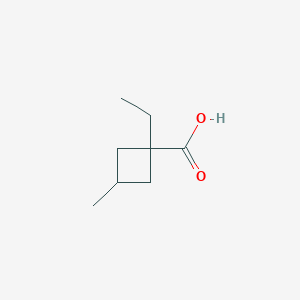
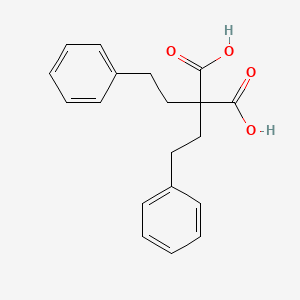
![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
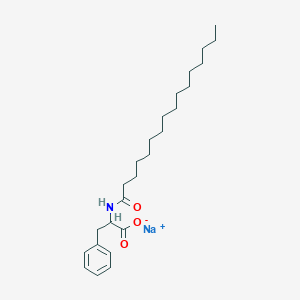
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![5-[(cyclopropylmethyl)sulfanyl]-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12277486.png)
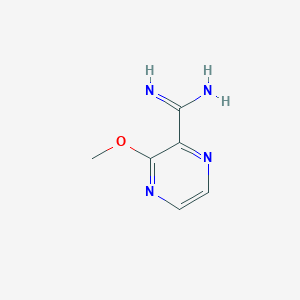
![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)


![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)
